A 0.1 Unit Increase in Predicted Lipophilicity Over the Non-Fluorinated Analog
The target compound exhibits a computed XLogP3 value of 1.6, a 0.1 unit increase over the non-fluorinated analog N-(3-aminopropyl)-N-methylaniline (XLogP3 = 1.5) [1][2]. This modest increase in lipophilicity, driven by the ortho-fluorine, is characteristic of fluorinated scaffolds designed to enhance blood-brain barrier permeability and target engagement [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | N-(3-Aminopropyl)-N-methylaniline (CAS 53485-07-7): XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A precise, measurable shift in lipophilicity is critical for optimizing ADME profiles in CNS drug candidates during lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 28772287: N-(3-aminopropyl)-2-fluoro-N-methylaniline. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 577774: N-(3-Aminopropyl)-N-methylaniline. National Library of Medicine. View Source
